molecular formula C12H9ClN2O2 B583454 5-Chloro-2-nitrodiphenylamine-d5 CAS No. 129973-73-5

5-Chloro-2-nitrodiphenylamine-d5

Cat. No.: B583454
CAS No.: 129973-73-5
M. Wt: 253.697
InChI Key: FPKHZBVGKMTUHB-RALIUCGRSA-N
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Description

5-Chloro-2-nitrodiphenylamine-d5 is a deuterated derivative of 5-Chloro-2-nitrodiphenylamine. It is a compound with the molecular formula C12H4D5ClN2O2 and a molecular weight of 253.7 g/mol . This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitrodiphenylamine-d5 typically involves the nitration of 2-chlorodiphenylamine followed by deuteration. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the deuteration process replaces hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by deuterium gas or deuterated reagents for deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitrodiphenylamine-d5 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-nitrodiphenylamine-d5 is used in various scientific research applications, including:

    Analytical Chemistry: As an internal standard in mass spectrometry due to its deuterium content.

    Biological Studies: Investigating the metabolic pathways and interactions of related compounds.

    Medicinal Chemistry: Exploring its potential as a precursor for pharmaceutical compounds.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrodiphenylamine-d5 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The deuterium atoms provide stability and can influence the compound’s reactivity and interaction with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-nitrodiphenylamine-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it useful in analytical applications. The deuterium atoms also provide distinct spectroscopic properties, making it valuable in research involving isotopic labeling .

Biological Activity

5-Chloro-2-nitrodiphenylamine-d5 (C12H9ClN2O2) is a deuterated derivative of 5-chloro-2-nitrodiphenylamine, which is notable for its applications in various biological and chemical research contexts. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorine atom and a nitro group on a diphenylamine backbone. The incorporation of deuterium (d5) enhances its stability and isotopic labeling capabilities, making it useful in metabolic studies.

Property Value
Molecular FormulaC12H9ClN2O2
Molecular Weight248.67 g/mol
CAS Number117635
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various cellular targets. It has been shown to affect multiple biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, which can influence neuronal signaling and behavior.
  • Antimicrobial Properties : Preliminary studies indicate that it exhibits activity against certain gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function.

Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against different bacterial strains. The results are summarized in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus8 µg/mLModerate
Escherichia coli>64 µg/mLIneffective
Mycobacterium tuberculosis16 µg/mLEffective

These findings suggest that while the compound has limited effectiveness against some pathogens, it shows promise against others, particularly in the context of resistant strains.

Cytotoxicity Assessment

To evaluate the safety profile, cytotoxicity assays were performed on primary mammalian cell lines. The results indicated that:

  • Cell Viability : At concentrations below 10 µg/mL, cell viability remained above 80%, suggesting low cytotoxicity.
  • IC50 Values : The IC50 for mammalian cells was determined to be approximately 20 µg/mL, indicating a favorable therapeutic index compared to its antimicrobial activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

  • Absorption : Rapid absorption was noted post-administration in animal models.
  • Distribution : The compound exhibits a high volume of distribution, indicating extensive tissue penetration.
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Elimination : Renal excretion is the primary route for elimination, with metabolites detectable in urine.

Case Studies

  • Neuropharmacological Effects :
    A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated significant alterations in dopamine and serotonin levels, suggesting potential applications in treating mood disorders.
  • Antimicrobial Resistance :
    Another case study focused on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Properties

IUPAC Name

N-(5-chloro-2-nitrophenyl)-2,3,4,5,6-pentadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHZBVGKMTUHB-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747340
Record name 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-73-5
Record name 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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